ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

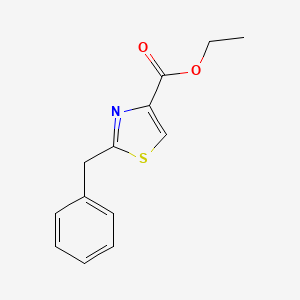

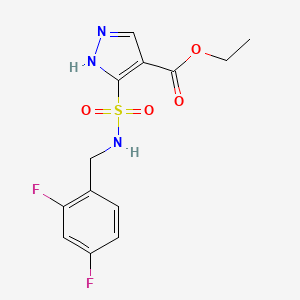

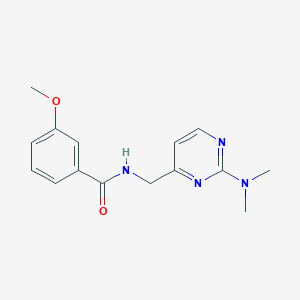

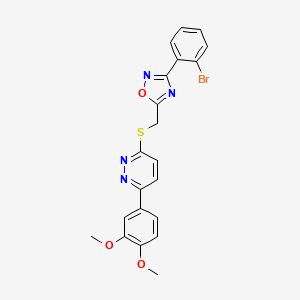

This compound is an organic molecule that contains a pyrazole ring, a sulfamoyl group, a carboxylate ester group, and a 2,4-difluorobenzyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The sulfamoyl group (-SO2NH-) is a common functional group in some types of drugs. The carboxylate ester group (-COO-) is a derivative of carboxylic acids and can be found in a wide range of natural and synthetic compounds. The 2,4-difluorobenzyl group is a benzene ring substituted with two fluorine atoms and a benzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The pyrazole ring, being a part of the compound, would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, boiling point, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthesis methods and characterized novel derivatives of ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate and related compounds. For instance, the synthesis and characterization of novel pyrazole derivatives with antiglaucoma activity have been documented. These compounds, including ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, have shown potential as potent inhibitors of carbonic anhydrase isoenzymes, suggesting a route for the development of new glaucoma treatments (Kasımoğulları et al., 2010).

Antiglaucoma Activity

The study by Kasımoğulları et al. (2010) highlights the synthesis of pyrazole carboxylic acid derivatives as more potent inhibitors of carbonic anhydrase isoenzymes compared to acetazolamide, a standard treatment for glaucoma. This research signifies the therapeutic potential of these compounds in treating eye conditions like glaucoma.

Herbicidal Applications

Ethyl 1-fluoromethyl-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)pyrazole-4-carboxylate, a fluoromethyl analogue of the herbicide pyrazosulfuron-ethyl, illustrates the adaptability of these compounds in agricultural settings. Such derivatives have been prepared to exhibit herbicidal activity, indicating their potential in controlling weed growth and supporting crop protection (Morimoto et al., 1990).

Organic Synthesis and Catalysis

Research also extends into the use of ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate derivatives in organic synthesis and catalysis. For example, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, demonstrating the compound's utility in creating novel organic materials with potential applications in pharmaceuticals and materials science (Arbačiauskienė et al., 2011).

Corrosion Inhibition

Pyranpyrazole derivatives have been investigated as corrosion inhibitors for mild steel in industrial applications. These studies have shown high efficiency and provided insights into the molecular mechanisms of corrosion inhibition, suggesting potential industrial applications in protecting metals against corrosion (Dohare et al., 2017).

Mechanism of Action

properties

IUPAC Name |

ethyl 5-[(2,4-difluorophenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O4S/c1-2-22-13(19)10-7-16-18-12(10)23(20,21)17-6-8-3-4-9(14)5-11(8)15/h3-5,7,17H,2,6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQPLVQOYCONDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-phenylbenzamide](/img/structure/B2652404.png)

![4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2652411.png)

![5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652419.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2652424.png)